N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the types of chemical reactions the compound can undergo, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis of Complex Molecules
The compound and its analogs serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of 1, 2, 3, 4, 5, 6-Hexahydro-2, 6-methano-3-methylpyrido[3, 2-d]azocine showcases the utility of such compounds in creating heteroaromatic analogs of benzomorphan, indicating their significance in the development of new chemical entities (Adachi et al., 1976).
Host–Guest Complex Studies
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides has shown that these compounds can form crystalline salts and host–guest complexes with enhanced fluorescence emission, highlighting their potential in material science and sensor technology (Karmakar et al., 2007).
Antiproliferative Activities
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating significant potential in cancer research. Specifically, certain derivatives showed high activity against nasopharyngeal carcinoma cell lines, indicating their potential as anticancer agents (Chen et al., 2013).
Anti-tubercular Agents
Hydrazone derivatives bearing the quinolin-2(1H)-one nucleus have been synthesized and shown to possess very good anti-tuberculosis activity, suggesting their application in treating tuberculosis. These findings underscore the importance of such compounds in developing new therapeutic agents (Mandewale et al., 2016).
Fluorescent Sensors
The development of fluorescent sensors based on quinoline derivatives for distinguishing cadmium from zinc ions demonstrates the application of these compounds in environmental monitoring and bioimaging. These sensors exhibit high selectivity and sensitivity, underlining their utility in detecting metal ions (Zhou et al., 2012).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-2-4-15(9-12)23-11-18(22)19-14-6-7-16-13(10-14)5-8-17(21)20-16/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHHYIWACXPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide |
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